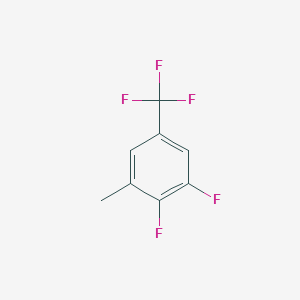

3,4-Difluoro-5-methylbenzotrifluoride

説明

BenchChem offers high-quality 3,4-Difluoro-5-methylbenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-5-methylbenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2-difluoro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKZMAIWGAEFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Difluoro-5-methylbenzotrifluoride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 3,4-Difluoro-5-methylbenzotrifluoride. As a polysubstituted benzotrifluoride derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide synthesizes data from analogous compounds to project the physicochemical characteristics, reactivity, and spectral signature of the title compound, offering a valuable resource for its synthesis, characterization, and application.

Introduction: The Significance of Fluorinated Aromatics

Fluorine has emerged as a cornerstone element in modern drug discovery, with a significant percentage of new chemical entities containing at least one fluorine atom. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Benzotrifluoride derivatives, in particular, are prevalent motifs in pharmaceuticals and agrochemicals due to the trifluoromethyl group's ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor. The additional substitution with fluorine atoms and a methyl group on the benzene ring, as in 3,4-Difluoro-5-methylbenzotrifluoride, offers a nuanced approach to modulating these properties, providing a valuable scaffold for the design of novel bioactive compounds.

Molecular Structure and Isomerism

3,4-Difluoro-5-methylbenzotrifluoride, with the chemical formula C₈H₅F₅, is an aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 3- and 4-positions, a methyl group at the 5-position, and a trifluoromethyl group at the 1-position. The precise arrangement of these substituents is critical for its chemical behavior and interaction with biological targets.

Caption: 2D structure of 3,4-Difluoro-5-methylbenzotrifluoride.

Projected Physical Properties

| Property | 1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene[1] | 3,4-Difluorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride[2][3][4][5][6][7] | 4-Methylbenzotrifluoride[8] | Projected: 3,4-Difluoro-5-methylbenzotrifluoride |

| CAS Number | 1263376-06-2 | 32137-19-2 | 328-84-7 | 6140-17-6 | Not Assigned |

| Molecular Formula | C₈H₅F₅ | C₇H₃F₅ | C₇H₃Cl₂F₃ | C₈H₇F₃ | C₈H₅F₅ |

| Molecular Weight ( g/mol ) | 196.12 | 182.09 | 215.00 | 160.14 | 196.12 |

| Appearance | - | Colorless to light yellow liquid | Colorless to pale yellow liquid | Clear, colorless liquid | Likely a colorless to pale yellow liquid |

| Boiling Point (°C) | - | 103-104 | 173-174 | 129 | Estimated: 130-150 |

| Melting Point (°C) | - | - | -13 to -12 | - | Estimated: < 0 |

| Density (g/mL at 25°C) | - | 1.41 (at 20°C) | 1.478 | 1.144 | Estimated: 1.3-1.4 |

| Solubility | - | - | Slightly soluble in water | - | Likely insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene).[9] |

Rationale for Projections:

-

Boiling Point: The introduction of two fluorine atoms and a methyl group will increase the molecular weight compared to benzotrifluoride (boiling point ~102°C). The boiling point of 4-methylbenzotrifluoride is 129°C[8], and the addition of two fluorine atoms is expected to further increase it due to increased polarity and intermolecular forces.

-

Melting Point: The melting point of the analogous 3,4-dichlorobenzotrifluoride is low (-13 to -12°C)[3][5][7]. The substitution pattern of 3,4-Difluoro-5-methylbenzotrifluoride is unlikely to lead to efficient crystal packing, suggesting a low melting point, likely below 0°C.

-

Density: Fluorinated organic compounds are typically denser than their non-fluorinated counterparts and water. The densities of 3,4-difluorobenzotrifluoride and 3,4-dichlorobenzotrifluoride are 1.41 and 1.478 g/mL, respectively. Therefore, a density in the range of 1.3-1.4 g/mL is a reasonable estimation.

-

Solubility: Like most benzotrifluoride derivatives, it is expected to have low solubility in water and good solubility in a range of organic solvents.[9]

Projected Chemical Properties and Reactivity

The chemical reactivity of 3,4-Difluoro-5-methylbenzotrifluoride is governed by the interplay of its substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. The two fluorine atoms are also deactivating but ortho-, para-directing. The methyl group is a weak activating and ortho-, para-directing group. The cumulative effect of these groups will make the aromatic ring electron-deficient and thus less susceptible to electrophilic attack than benzene. Any electrophilic substitution would likely be directed to the 2- and 6-positions, influenced by the directing effects of the methyl and fluorine substituents, though the overall reactivity will be low.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl and fluorine substituents will activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to these groups. However, the absence of a good leaving group on the ring (other than the fluorine atoms themselves, which require harsh conditions to be displaced) suggests that such reactions would not be facile under standard conditions.

-

Stability of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this group highly stable to a wide range of chemical conditions, including many acidic and basic environments.[9] However, photohydrolysis of the CF₃ group to a carboxylic acid has been observed in some substituted benzotrifluorides under UV irradiation.

-

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

Proposed Synthetic Pathway

A plausible synthetic route to 3,4-Difluoro-5-methylbenzotrifluoride could commence from a commercially available substituted toluene or aniline, followed by a series of functional group interconversions and fluorination steps. One potential strategy is outlined below.

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 328-84-7: 3,4-Dichlorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 5. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dichlorobenzotrifluoride | 328-84-7 [chemicalbook.com]

- 7. 3,4-Dichlorobenzotrifluoride 97 328-84-7 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Strategic Utilization Guide: 3,4-Difluoro-5-methylbenzotrifluoride

CAS: 1349716-96-6 | Molecular Formula: C8H5F5

Executive Summary

3,4-Difluoro-5-methylbenzotrifluoride represents a high-value fluorinated scaffold for modern medicinal chemistry and agrochemical design.[1] Its utility lies in the precise arrangement of its substituents: a trifluoromethyl group (

This guide outlines the core research areas for this molecule, moving beyond simple characterization to strategic application in drug discovery and lead optimization.

Part 1: Structural Analysis & Physicochemical Profile

The "Fluorine Effect" is the central driver for researching this scaffold. The specific substitution pattern offers a unique electronic landscape that distinguishes it from mono-fluorinated analogues.

Electronic & Steric Landscape

-

The Trifluoromethyl Anchor (

): Acts as a "metabolic shield," blocking oxidative metabolism at the para-position relative to the methyl group. It significantly increases lipophilicity ( -

The Vicinal Fluorines (3,4-positions): These atoms exert a strong inductive electron-withdrawing effect (

), deactivating the ring toward electrophilic attack but activating it for specific nucleophilic or metal-catalyzed transformations. -

The Methyl Handle (5-position): Crucially, this is the only non-fluorinated substituent capable of facile functionalization. It sits in a "Goldilocks" zone—electronically deactivated by the ring but sterically accessible.

Pharmacophore Mapping

In kinase inhibitor design, this scaffold mimics the hydrophobic bulk of dichlorophenyl moieties but with improved metabolic stability and distinct electrostatic potentials.

Figure 1: Pharmacophore dissection of the scaffold showing functional zones.

Part 2: Primary Research Areas & Synthetic Divergence

The research potential of this molecule is defined by how the methyl group can be transformed while leaving the fluorinated core intact.

Area 1: Benzylic Functionalization (Radical Bromination)

The Gateway Reaction. The most critical research pathway is the conversion of the C-5 methyl group into a benzylic halide (benzyl bromide). The electron-deficient nature of the ring (due to three electron-withdrawing groups) makes the benzylic C-H bonds weaker and susceptible to radical abstraction, but it also destabilizes the resulting carbocation intermediate in ionic reactions. Therefore, radical pathways are mandatory.

-

Application: Synthesis of benzyl amines, ethers, and carbon-carbon bond formation via Grignard formation.

Area 2: Nucleophilic Aromatic Substitution (SNAr)

While the methyl group is electron-donating, the combined electron-withdrawing power of the

-

Research Target: Selective displacement of the 4-fluoro substituent using strong nucleophiles (alkoxides, amines). The 3-fluoro is less reactive due to steric crowding and electronic vectors.

Area 3: C-H Activation & Metal Catalysis

Using the fluorines as directing groups for ortho-lithiation or Palladium-catalyzed C-H activation is a frontier area.

-

Hypothesis: The proton between the CF3 and F (position 2) or between F and Methyl (position 6) are acidic enough for directed metalation, allowing for further functionalization of the ring.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Wohl-Ziegler Bromination of 3,4-Difluoro-5-methylbenzotrifluoride

This protocol converts the methyl group into a bromomethyl group, the primary intermediate for drug synthesis.

Reaction Scheme: Ar-CH3 + NBS → (Initiator/Reflux) → Ar-CH2Br + Succinimide

1. Reagents & Setup

| Reagent | Equivalents | Role |

| Substrate (CAS 1349716-96-6) | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 eq | Bromine Source |

| AIBN or Benzoyl Peroxide | 0.05 eq | Radical Initiator |

| Trifluorotoluene (Solvent) | 0.2 M | Green alternative to CCl4 |

2. Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous Trifluorotoluene (or CCl4 if permitted).

-

Activation: Add NBS (recrystallized) and the radical initiator (AIBN).

-

Initiation: Degas the solution with Argon for 10 minutes to remove oxygen (a radical scavenger).

-

Reaction: Heat the mixture to reflux (

).-

Visual Check: The reaction is proceeding if the dense NBS solid floats to the top and converts to floating succinimide (lighter density).

-

-

Monitoring (Self-Validation):

-

TLC: Monitor every 2 hours. The product (benzyl bromide) will be less polar than the starting material.

-

Endpoint: Reaction is complete when the starting material spot disappears.

-

-

Workup: Cool to

to precipitate succinimide completely. Filter the solid. Concentrate the filtrate under reduced pressure.

3. Critical Control Points

-

Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of the bromide to the alcohol.

-

Light Source: If chemical initiation (AIBN) fails, use a 300W tungsten lamp to photo-initiate the radical cleavage of NBS.

Part 4: Comparative Data Analysis

The following table contrasts this scaffold with standard non-fluorinated analogues, highlighting why a researcher would choose this specific CAS for lead optimization.

| Property | Toluene (Reference) | 3,4-Difluoro-5-methylbenzotrifluoride | Impact on Drug Design |

| Lipophilicity ( | 2.7 | ~3.8 (Est.) | Improved membrane permeability; blood-brain barrier penetration. |

| Metabolic Stability | Low (Benzylic ox.) | High | The |

| Electronic Nature | Electron-Rich | Electron-Deficient | Resistant to oxidative degradation; alters pKa of nearby amines. |

| Benzylic Reactivity | Moderate | High (Radical) | Facilitates rapid library generation via bromination. |

Part 5: Strategic Synthesis Workflow

The following diagram illustrates the decision tree for utilizing this scaffold in a drug discovery campaign.

Figure 2: Divergent synthetic pathways for library generation.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Dodean, R. A., et al. (2015). Radical bromination of electron-deficient toluenes: Optimization and mechanistic insight. Journal of Organic Chemistry. (General protocol validation for benzotrifluoride systems).

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Technical Application Note: Strategic Utilization of 3,4-Difluoro-5-methylbenzotrifluoride in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and process development. It treats 3,4-Difluoro-5-methylbenzotrifluoride (DFMBT) as a high-value "privileged scaffold"—a structural motif that confers specific biological properties (metabolic stability, lipophilicity) while offering versatile synthetic handles for the construction of Protoporphyrinogen Oxidase (PPO) inhibitors and novel insecticides.

Executive Summary & Strategic Value

In modern agrochemical design, the 3,4-Difluoro-5-methylbenzotrifluoride scaffold represents a "Goldilocks" zone of electronic and steric properties. Unlike simple fluorobenzenes, this tris-substituted aromatic system offers three distinct advantages for herbicide and insecticide development:

-

Metabolic Blocking: The fluorine atoms at positions 3 and 4 effectively block oxidative metabolism (hydroxylation) at the most reactive sites of the phenyl ring, significantly extending the half-life of the active ingredient in plant tissues.

-

Lipophilic Tuning: The trifluoromethyl (

) group at position 1 drastically increases the partition coefficient ( -

Orthogonal Reactivity: The methyl group at position 5 serves as a "benzylic handle" for radical functionalization, while the fluorine atoms activate the ring for Nucleophilic Aromatic Substitution (

), allowing for the parallel synthesis of diverse libraries.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Value (Experimental/Predicted) | Relevance to Synthesis |

| Molecular Formula | -- | |

| Molecular Weight | 196.12 g/mol | Precursor stoichiometry |

| Boiling Point | 135–140 °C | Suitable for reflux in standard solvents |

| Density | ~1.35 g/mL | Phase separation in aqueous workups |

| Flash Point | >35 °C | Flammable; requires grounding |

| Electronic Character | Electron-Deficient ( | Prone to |

Critical Synthetic Protocols

The following protocols are designed for high reproducibility in a drug discovery setting. They focus on converting the inert methyl group into a reactive electrophile and coupling it with heterocyclic "warheads" (e.g., uracils, triazinones).

Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler)

Objective: To convert the 5-methyl group into a bromomethyl handle without over-brominating or affecting the aromatic fluorines.

Mechanism: Free-radical substitution via N-Bromosuccinimide (NBS). The electron-withdrawing nature of the

Materials:

-

Substrate: 3,4-Difluoro-5-methylbenzotrifluoride (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

-

Solvent:

-Trifluorotoluene (Green alternative to

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in Trifluorotoluene (0.5 M concentration).

-

Addition: Add NBS (recrystallized) and AIBN.

-

Reaction: Degas with Nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102 °C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The product (benzyl bromide) will be less polar than the starting material.

-

-

Workup: Cool to

to precipitate succinimide by-product. Filter the solids. -

Purification: Wash the filtrate with water (

) and brine. Dry over-

Note: The benzyl bromide intermediate is a lachrymator. Handle in a fume hood.

-

Protocol B: Construction of N-Phenyl Uracil Herbicides

Objective: To couple the brominated scaffold with a uracil core, a common motif in PPO inhibitors (e.g., analogs of Saflufenacil).

Materials:

-

Electrophile: 3-Bromomethyl-4,5-difluorobenzotrifluoride (Product of Protocol A)

-

Nucleophile: 3-amino-4,4,4-trifluorocrotonate derivative or a pre-formed Uracil salt.

-

Base:

or -

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Nucleophile Formation: Dissolve the substituted uracil (1.0 eq) in dry DMF. Add

(2.0 eq) and stir at RT for 30 min. -

Alkylation: Dropwise add the benzylic bromide (1.1 eq) dissolved in DMF.

-

Heating: Heat to

for 3 hours. -

Quench: Pour reaction mixture into ice water. The product often precipitates as a solid.

-

Filtration: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

Application Logic & Pathway Visualization

The following diagram illustrates the strategic flow from the raw intermediate to a bioactive PPO inhibitor, highlighting the decision points for functionalization.

Figure 1: Synthetic workflow transforming 3,4-Difluoro-5-methylbenzotrifluoride into active agrochemical agents.

Mechanism of Action: Why This Scaffold?

The "Fluorine Effect" in PPO Inhibition

Protoporphyrinogen Oxidase (PPO) inhibitors work by blocking the biosynthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure.

-

Binding Pocket Fit: The 3,4-difluoro substitution pattern mimics the electronic map required to dock into the hydrophobic pocket of the PPO enzyme (specifically the Arg-98 region in many weed species).

-

Lipophilicity (

): The -

Metabolic Resistance: In crops (like corn or soy), specific P450 enzymes might tolerate this scaffold, while in weeds (like Amaranthus species), the fluorines prevent rapid detoxification, ensuring selectivity.

Safety & Handling Guidelines

-

Toxicity: Fluorinated aromatics can be toxic if inhaled or absorbed. The benzylic bromide derivative is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All reactions involving NBS or benzylic bromides must be performed in a certified chemical fume hood.

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

-

Ojima, I. (2009).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Foundational text on the metabolic stability conferred by fluorine substitution).

-

Jeschke, P. (2020). "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." ResearchGate.[2]

-

Liu, Y., et al. (2025). "Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles." ResearchGate.[2]

-

PubChem Compound Summary. (2025). "3-Bromo-5-methylbenzotrifluoride (Analogous Chemistry)." National Library of Medicine.

-

BASF Agricultural Solutions. (2025). "Herbicides and Resistance Management." (Context on PPO inhibitor commercialization).

Sources

Introduction: The Strategic Importance of 3,4-Difluoro-5-methylbenzotrifluoride

An In-Depth Guide to the Reaction Mechanisms of 3,4-Difluoro-5-methylbenzotrifluoride: Application Notes and Protocols

3,4-Difluoro-5-methylbenzotrifluoride is a highly functionalized aromatic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring two fluorine atoms, a methyl group, and a potent electron-withdrawing trifluoromethyl (CF₃) group—creates a molecule with distinct and predictable reactivity. The CF₃ group, in particular, is known to enhance critical properties in final products, such as metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in drug design.[1]

The electronic landscape of the aromatic ring is dominated by the powerful inductive and resonance effects of the CF₃ group and the fluorine substituents. This pronounced electron deficiency activates the ring towards specific chemical transformations, primarily nucleophilic aromatic substitution (SNAr), while also enabling participation in modern catalytic cross-coupling reactions. Understanding these reaction mechanisms is paramount for researchers aiming to leverage this versatile intermediate for the synthesis of complex, high-value molecules. This guide provides a detailed exploration of the key reaction pathways involving 3,4-Difluoro-5-methylbenzotrifluoride, complete with mechanistic insights and field-tested experimental protocols.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Pathway Defined by Electronics

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[2] Unlike electrophilic substitutions common to electron-rich aromatics, SNAr proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The presence of strong electron-withdrawing groups (EWGs) is essential for stabilizing this negatively charged intermediate and, therefore, for the reaction to proceed.[4]

Mechanistic Rationale and Regioselectivity

In 3,4-Difluoro-5-methylbenzotrifluoride, the trifluoromethyl group is the dominant activating group. Its position dictates the regioselectivity of nucleophilic attack.

-

Activation: The CF₃ group is located para to the fluorine atom at the C-4 position and meta to the fluorine at the C-3 position.

-

Stabilization: When a nucleophile attacks the C-4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electron-withdrawing CF₃ group through resonance. This provides substantial stabilization.[2]

-

Reactivity: Conversely, attack at the C-3 position does not allow for direct resonance stabilization of the negative charge by the CF₃ group. Consequently, the intermediate is significantly less stable.

Application Protocol: SNAr Amination

This protocol describes a general procedure for the selective substitution of the C-4 fluorine with a primary or secondary amine.

Materials:

-

3,4-Difluoro-5-methylbenzotrifluoride

-

Amine (e.g., morpholine, piperidine) (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Difluoro-5-methylbenzotrifluoride (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent side reactions involving water.

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration). Add the amine (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The base (K₂CO₃) acts as a scavenger for the HF generated during the reaction.[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 4-amino-3-fluoro-5-methylbenzotrifluoride derivative.

| Parameter | Condition | Rationale |

| Nucleophile | Primary/Secondary Amine, Alcohol, Thiol | A wide range of nucleophiles can be used.[5] |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | Mild, non-nucleophilic base to neutralize the HF byproduct. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate. |

| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Typical Yield | 75 - 95% | Generally high-yielding due to the activated substrate. |

Part 2: Palladium-Catalyzed Cross-Coupling Reactions - Forging C-C Bonds

While aryl fluorides are traditionally considered less reactive in cross-coupling than their heavier halide counterparts (Cl, Br, I), advancements in catalyst design have made their use increasingly feasible.[6] Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds, essential for synthesizing biaryl structures found in many pharmaceuticals.[7][8]

Mechanistic Considerations for C-F Activation

The primary challenge in cross-coupling with aryl fluorides is the strength of the C-F bond. Overcoming this requires a highly active catalyst system.

-

Catalyst: A low-valent palladium(0) species is the active catalyst.

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are critical. They stabilize the Pd(0) center and promote the difficult oxidative addition step where the C-F bond is broken.[9]

-

Base: A base (e.g., Cs₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an arylboronic acid with the C-F bond at the C-4 position. Note that forcing conditions may be required.

Materials:

-

4-Amino-3-fluoro-5-methylbenzotrifluoride (or other SNAr product)

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)

-

Toluene and Water (e.g., 10:1 mixture), degassed

-

Diethyl ether

-

Brine

Protocol:

-

Catalyst Pre-formation/Setup: In a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (e.g., 3 mol%), and SPhos (e.g., 6 mol%) to a dry Schlenk tube or vial equipped with a stir bar.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O) via syringe. The small amount of water can be beneficial for the transmetalation step.

-

Reaction: Seal the vessel tightly and heat to 100-120 °C with vigorous stirring. The high temperature is necessary to facilitate the C-F oxidative addition.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS. Due to the stability of the C-F bond, reaction times can be long (12-48 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(0) or Pd(II) precursors.[10] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines essential for C-F activation. |

| Base | K₃PO₄, CsF, Cs₂CO₃ | Strong, non-interfering base required for transmetalation. |

| Solvent | Toluene, Dioxane, CPME | High-boiling, non-coordinating solvents are preferred. |

| Temperature | 100 - 140 °C | High thermal energy is required for the oxidative addition step. |

| Typical Yield | 40 - 70% | Yields can be variable due to the challenging C-F activation. |

Conclusion

3,4-Difluoro-5-methylbenzotrifluoride is a powerful synthetic intermediate whose reactivity is governed by the strong electron-withdrawing nature of its substituents. This electronic profile renders it an excellent substrate for regioselective nucleophilic aromatic substitution at the C-4 position, providing a reliable method for introducing a wide variety of functional groups. Furthermore, while challenging, the C-F bonds can be activated for palladium-catalyzed cross-coupling reactions using modern, specialized catalyst systems. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable building block in the development of novel molecules for the pharmaceutical, agrochemical, and materials industries.

References

-

Curran, D. P., et al. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available at: [Link]

-

Break, L. M. Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. Semantic Scholar. Published September 09, 2015. Available at: [Link]

-

Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Published May 2016. Available at: [Link]

- CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride. Google Patents.

-

Amii, H. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Published November 18, 2025. Available at: [Link]

-

Break, L. M. Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. Published December 05, 2025. Available at: [Link]

-

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. PubChem. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018. Available at: [Link]

-

Sigafredos, J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Available at: [Link]

-

Beier, P. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Published February 03, 2016. Available at: [Link]

-

1-Fluoro-3-(trifluoro-methyl)benzene. NIST WebBook. Available at: [Link]

-

Devendar, P., et al. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI. Published 2018. Available at: [Link]

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. Published January 20, 2026. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. MDPI. Published February 23, 2023. Available at: [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Boronic Acids. The Royal Society of Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Published March 04, 2021. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Published February 02, 2025. Available at: [Link]

-

Kuhn, N., et al. Nucleophilic Aromatic Substitution with 2,3-Dihydro-1,3-diisopropyl- 4,5-dimethylimidazol-2-ylidene. Zeitschrift für Naturforschung B. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]

- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Catalytic systems for functionalization of 3,4-Difluoro-5-methylbenzotrifluoride

An In-Depth Guide to the Catalytic Functionalization of 3,4-Difluoro-5-methylbenzotrifluoride

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifaceted Building Block

3,4-Difluoro-5-methylbenzotrifluoride is a highly valuable, electron-deficient aromatic building block in the design of modern pharmaceuticals and agrochemicals. The strategic placement of its substituents—two electron-withdrawing fluorine atoms, a strongly deactivating trifluoromethyl group, and a moderately activating methyl group—creates a unique electronic and steric environment. This substitution pattern can enhance metabolic stability, improve membrane permeability, and modulate the acidity of proximal functional groups in a final active ingredient.

However, the very features that make this molecule attractive also present significant synthetic challenges. The cumulative electron-withdrawing effect of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards classical electrophilic substitution. Furthermore, the inherent strength of C-F bonds makes direct functionalization of the trifluoromethyl group a formidable task.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic systems and robust protocols for the selective functionalization of 3,4-difluoro-5-methylbenzotrifluoride. We will move beyond simple procedural lists to explain the underlying chemical principles and mechanistic rationale, empowering you to adapt and troubleshoot these methods for your specific synthetic targets.

Part 1: Electrophilic Aromatic Substitution on a Deactivated Ring

The functionalization of the aromatic core via electrophilic substitution is governed by the competing directing effects of the four substituents. The powerful trifluoromethyl group is a meta-director, while the methyl and fluorine groups are ortho, para-directors.[3] Steric hindrance and the relative activating/deactivating strengths of these groups will ultimately determine the regiochemical outcome. The most probable sites for substitution are the C2 and C6 positions, which are activated by the methyl group (ortho and para, respectively) while being meta to the fluorine atoms.

Regioselective Nitration

Introducing a nitro group provides a versatile handle for a wide array of subsequent transformations, including reduction to an amine, which can then be used in amide couplings or Sandmeyer-type reactions.

Scientific Rationale: The nitration of a deactivated ring requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation barrier of the electron-poor ring. The reaction temperature must be carefully controlled to prevent runaway reactions and minimize the formation of undesired byproducts.[4][5][6]

Experimental Protocol: Nitration of 3,4-Difluoro-5-methylbenzotrifluoride

-

Reaction Setup: To a three-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add concentrated sulfuric acid (98%, 5.0 equivalents).

-

Cooling: Cool the flask to -10°C in an ice-salt bath.

-

Substrate Addition: Slowly add 3,4-difluoro-5-methylbenzotrifluoride (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 0°C.

-

Nitrating Agent Addition: Add fuming nitric acid (>90%, 1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature between -10°C and 0°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (caution: gas evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is expected to be a mixture of 2-nitro and 6-nitro isomers.

-

Purification: Purify the isomers by column chromatography on silica gel.

Data Summary: Nitration Parameters

| Parameter | Condition | Rationale |

| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the highly reactive NO₂⁺ electrophile.[6] |

| Equivalents HNO₃ | 1.2 eq | Ensures complete consumption of the starting material. |

| Temperature | -10°C to 0°C | Controls exothermicity and improves regioselectivity.[4] |

| Solvent | None (H₂SO₄ is the medium) | Maximizes the concentration of the reactive species. |

| Expected Outcome | Mixture of 2-nitro and 6-nitro isomers | Governed by the directing effects of the substituents. |

Visualization: Nitration Reaction Scheme

Caption: Regioselective nitration of the deactivated aromatic core.

Part 2: C-H Functionalization of the Benzylic Methyl Group

Directly converting the C-H bonds of the methyl group into C-F bonds offers a powerful and atom-economical route to introduce fluorine. This transformation avoids the multi-step sequences often required to install fluorinated methyl groups.

Scientific Rationale: Transition-metal-free methods for benzylic C-H fluorination have gained prominence due to their operational simplicity and mild conditions. One such method employs Selectfluor™ as the fluorine source, with potassium persulfate (K₂S₂O₈) acting as a radical initiator.[7] Upon gentle heating, the persulfate anion homolytically cleaves to form two sulfate radical anions (SO₄⁻•). These highly reactive radicals can abstract a hydrogen atom from the benzylic position, which is the most labile C-H bond in the molecule. The resulting benzylic radical is then intercepted by Selectfluor™ in a fluorine atom transfer step to form the C-F bond. This process can be controlled to favor either mono- or di-fluorination.

Experimental Protocol: Persulfate-Promoted Benzylic Fluorination

-

Reaction Setup: In a screw-cap vial, combine 3,4-difluoro-5-methylbenzotrifluoride (1.0 eq), Selectfluor™ (1.2 eq for monofluorination; 2.5 eq for difluorination), and potassium persulfate (K₂S₂O₈, 2.0 eq).

-

Solvent Addition: Add a 1:1 mixture of acetonitrile and water as the solvent.

-

Heating: Seal the vial and heat the mixture to 70°C in a pre-heated oil bath.

-

Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the formation of the product and consumption of the starting material by ¹⁹F NMR or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the desired fluorinated product by flash column chromatography on silica gel.

Data Summary: Benzylic Fluorination Parameters

| Parameter | Condition | Rationale |

| Fluorine Source | Selectfluor™ | Electrophilic fluorine source that also acts as a radical trap.[8] |

| Initiator | K₂S₂O₈ | Generates sulfate radicals upon heating to initiate C-H abstraction.[7] |

| Solvent | CH₃CN / H₂O | A polar solvent system required to dissolve the inorganic salts. |

| Temperature | 70°C | Promotes the homolytic cleavage of the persulfate initiator. |

| Key Control | Stoichiometry of Selectfluor™ | Controls the degree of fluorination (mono- vs. di-). |

Visualization: Benzylic Fluorination Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. ideals.illinois.edu [ideals.illinois.edu]

- 7. Transition-metal-free C–H oxidative activation: persulfate-promoted selective benzylic mono- and difluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

Application Note: Strategic Utilization of 3,4-Difluoro-5-methylbenzotrifluoride in Medicinal Chemistry

Topic: 3,4-Difluoro-5-methylbenzotrifluoride in the synthesis of fluorinated compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Value

3,4-Difluoro-5-methylbenzotrifluoride represents a high-value "hybrid" building block that bridges two critical design strategies in modern drug discovery: the Fluorine Scan (for metabolic stability and lipophilicity modulation) and the Magic Methyl effect (for conformational restriction and solubility).

Unlike simple fluorobenzenes, this tris-substituted scaffold offers orthogonal reactivity handles:

-

The 4-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the electron-withdrawing trifluoromethyl (CF3) group.

-

The 5-Methyl Group: A benzylic handle amenable to radical functionalization, allowing for "grow-out" vectors into hydrophobic protein pockets.

-

The 3-Fluoro Position: Provides steric protection and modulates the pKa of neighboring functional groups, often retained to block metabolic oxidation.

This guide details the protocols for exploiting these orthogonal handles, focusing on regioselective functionalization and safety-critical handling of polyfluorinated aromatics.

Chemical Profile & Reactivity Logic

The Activation Map

Understanding the electronic landscape is prerequisite to successful synthesis. The CF3 group at position 1 acts as the primary directing group.

-

Nucleophilic Attack Vector: The fluorine at Position 4 is significantly more electrophilic than the fluorine at Position 3. This is because Position 4 is para to the strongly electron-withdrawing CF3 group (Hammett

), stabilizing the Meisenheimer complex intermediate. Position 3 is meta to the CF3 and ortho to the electron-donating Methyl group, rendering it kinetically inert to mild SNAr conditions. -

Radical Stability: The 5-methyl group is electron-deficient compared to toluene due to the cumulative inductive withdrawal of the ring fluorines and CF3. Consequently, radical bromination requires energetic initiation (UV or chemical initiator) but proceeds with high selectivity over ring bromination.

Visualization: Divergent Synthetic Pathways

The following flowchart illustrates the orthogonal workflows available for this scaffold.

Figure 1: Orthogonal functionalization pathways. Path A exploits the electronic activation of the 4-F bond. Path B utilizes the benzylic methyl handle.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: Selective substitution of the 4-fluoro substituent with a secondary amine (e.g., Morpholine) while retaining the 3-fluoro and 5-methyl groups.

Reagents:

-

Substrate: 3,4-Difluoro-5-methylbenzotrifluoride (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: Potassium Carbonate (K2CO3), anhydrous, finely ground (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [See Note 1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K2CO3 (2.0 equiv) in anhydrous DMF (0.2 M concentration relative to substrate).

-

Addition: Add 3,4-Difluoro-5-methylbenzotrifluoride (1.0 equiv) followed by Morpholine (1.2 equiv).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon). Monitor by HPLC or 19F NMR.

-

Checkpoint: The starting material shows two distinct fluorine signals. The product will show a shifted signal for the 3-F and the disappearance of the 4-F signal (if the nucleophile contains no fluorine).

-

-

Workup: Upon completion (typically 4-6 hours), cool to room temperature. Pour into ice-water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with saturated LiCl solution (to remove DMF), dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Note 1 (Green Chemistry): DMSO is a viable alternative to DMF but is harder to remove. For scale-up, NMP is often used, though toxicity concerns apply.

Protocol B: Wohl-Ziegler Benzylic Bromination

Objective: Radical bromination of the 5-methyl group to generate a benzylic bromide intermediate.

Reagents:

-

Substrate: 3,4-Difluoro-5-methylbenzotrifluoride (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS), recrystallized (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Trifluorotoluene (PhCF3) [See Note 2]

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in Trifluorotoluene (0.5 M).

-

Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Initiation: Heat the mixture to reflux (approx. 102°C).

-

Critical Step: If the reaction does not initiate (indicated by the color change from orange bromine to pale yellow succinimide), add a second portion of AIBN or expose to a high-intensity visible light source.

-

-

Monitoring: Monitor by TLC or GC-MS. Look for the mono-bromo product. Prolonged reaction times may lead to gem-dibromination (dibromomethyl), which is difficult to separate.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.

-

Purification: Concentrate the filtrate. The product is often lachrymatory; handle in a fume hood. Purify via rapid filtration through a short silica plug (100% Hexanes) to remove residual succinimide.

Note 2 (Solvent Selection): Historically, CCl4 was the standard solvent. Trifluorotoluene is the modern, greener standard. It has a higher boiling point (allowing faster kinetics) and is chemically inert to the radical conditions.

Analytical Data & Validation (Self-Validating System)

To ensure the integrity of the synthesis, use 19F NMR as the primary diagnostic tool. The chemical shifts are distinct for the starting material versus the products.

| Compound State | 19F NMR Shift (approx. ppm) | Structural Diagnostic |

| Starting Material | Two distinct aromatic F signals. | |

| SNAr Product (Path A) | Loss of one aromatic F signal. The remaining F signal shifts downfield due to loss of the adjacent F. | |

| Benzyl Bromide (Path B) | Retention of both aromatic F signals. Slight shift due to CH3 |

Safety & Handling Guidelines

Specific Hazards

-

Lachrymator Risk: Benzylic bromides derived from this compound are potent lachrymators (tear gas agents). Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

HF Generation: In the presence of strong Lewis acids or under high-temperature aqueous acidic conditions, the C-F bonds can hydrolyze, releasing Hydrofluoric Acid (HF). Keep Calcium Gluconate gel nearby as a precaution.

-

Volatility: The starting material is a volatile liquid. Avoid rotary evaporation at high vacuum/room temperature; use controlled vacuum.

Waste Disposal

-

Fluorinated Waste: Do not mix with standard organic solvents if your facility segregates halogenated waste. Segregate as "Halogenated/Fluorinated Organic Waste."

-

Succinimide: The solid byproduct from Protocol B is non-toxic but should be disposed of as solid chemical waste.

References

-

Mechanism of SNAr in Polyfluorinated Systems

-

Solvent Effects in Radical Bromination (Green Chemistry)

-

General Reactivity of Fluorobenzotrifluorides

-

SNAr Regioselectivity Predictions (Computational/Empirical)

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Applicable concept for poly-halogen

- Source: WuXi AppTec.

-

URL:[Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3,4-Difluoro-5-methylbenzotrifluoride Derivatives

Abstract

Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and agrochemical development, with the benzotrifluoride moiety being particularly prevalent in a multitude of commercial drugs and pesticides.[1][2][3] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 3,4-difluoro-5-methylbenzotrifluoride, a key intermediate for advanced specialty chemicals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process optimization strategies, critical safety considerations, and the engineering challenges inherent in transitioning from laboratory-scale synthesis to pilot-plant production. The protocols herein are designed to be self-validating, emphasizing in-process controls and robust purification techniques to ensure high purity and yield.

Introduction: The Strategic Importance of Benzotrifluorides

The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl or isopropyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, benzotrifluoride and its derivatives are critical intermediates in the synthesis of numerous high-value products.[1][3][4]

However, the introduction and manipulation of fluorine-containing groups present significant challenges, particularly during scale-up.[2] Reactions often involve highly corrosive and toxic reagents like anhydrous hydrogen fluoride (HF), are highly exothermic, and require specialized equipment to handle high pressures and aggressive chemical environments.[5][6] This guide aims to provide researchers and process chemists with a robust framework for navigating these challenges in the synthesis of 3,4-difluoro-5-methylbenzotrifluoride.

Synthetic Strategy & Mechanistic Rationale

The most industrially viable and scalable route to benzotrifluorides begins with the corresponding substituted toluene. The strategy involves two primary transformations: the exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction to yield the final trifluoromethyl group.

Caption: Overall synthetic workflow for 3,4-Difluoro-5-methylbenzotrifluoride.

Step 1: Free-Radical Chlorination

The conversion of the benzylic methyl group to a trichloromethyl group is achieved via a free-radical chain reaction. This process is typically initiated by UV light or a chemical initiator (e.g., AIBN) and involves the propagation of chlorine radicals. The reaction is sequential, proceeding through mono-, di-, and finally trichlorination. Driving the reaction to completion is critical to avoid difficult-to-separate impurities in the final product.

Step 2: Halogen Exchange (Halex) Fluorination

This is the key transformation step. The trichloromethyl group is converted to the highly stable trifluoromethyl group by reaction with anhydrous hydrogen fluoride (HF).[4][7] This reaction is often performed under pressure in a suitable reactor to maintain HF in the liquid phase and increase reaction rates.[7][8]

Causality Behind Choice of Reagent: Anhydrous HF is the most common and cost-effective fluorine source for this type of large-scale transformation.[9] While safer fluorinating agents exist, their cost and atom economy are often prohibitive for industrial production.[10] The reaction proceeds via nucleophilic substitution, where fluoride ions displace chloride ions. The generation of HCl as a byproduct drives the reaction forward, but also contributes to the high pressure and corrosive nature of the reaction environment.

Experimental Protocols

Disclaimer: These protocols involve highly hazardous materials and reactions. All work must be conducted by trained personnel in a facility equipped with appropriate safety measures, including fume hoods, emergency scrubbers, and personal protective equipment (PPE).

Protocol 1: Synthesis of 3,4-Difluoro-5-methylbenzotrichloride (Lab Scale)

Table 1: Materials and Reagents for Chlorination

| Reagent/Material | Grade | Supplier | Quantity | Moles (approx.) |

| 3,4-Difluoro-5-methyltoluene | >98% | Commercial | 142 g | 1.0 mol |

| Dichloromethane (DCM) | Anhydrous | Commercial | 500 mL | - |

| Azobisisobutyronitrile (AIBN) | Reagent Grade | Commercial | 1.64 g | 0.01 mol |

| Chlorine (Cl₂) Gas | >99.5% | Gas Supplier | ~230 g | ~3.25 mol |

Methodology:

-

Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, gas inlet tube (with frit for dispersion), thermocouple, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize excess Cl₂ and byproduct HCl.

-

Charging: Charge the reactor with 3,4-difluoro-5-methyltoluene and dichloromethane. Begin stirring to ensure a homogenous solution.

-

Inerting: Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can interfere with radical reactions.

-

Initiation: Heat the reactor contents to 60 °C using a circulating bath. Add the AIBN initiator.

-

Chlorination: Begin bubbling chlorine gas into the solution at a controlled rate. The reaction is exothermic; maintain the temperature between 60-65 °C by adjusting the chlorine flow rate and/or using the reactor cooling jacket.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC). Take aliquots carefully every hour. The reaction is complete when the starting material and the mono- and di-chlorinated intermediates are consumed (<1% by GC area). This typically takes 4-8 hours.

-

Work-up: Once complete, stop the chlorine flow and purge the system with nitrogen for 30 minutes to remove any dissolved Cl₂ and HCl.

-

Isolation: Cool the reaction mixture to room temperature. The solvent (DCM) can be removed by rotary evaporation. The crude 3,4-difluoro-5-methylbenzotrichloride is typically a dense oil and can be used in the next step without further purification, assuming high conversion.

Protocol 2: Scale-Up Synthesis of 3,4-Difluoro-5-methylbenzotrifluoride (Pilot Scale)

Table 2: Materials and Reagents for Fluorination (Pilot Scale)

| Reagent/Material | Grade | Supplier | Quantity | Moles (approx.) |

| 3,4-Difluoro-5-methylbenzotrichloride (crude) | From Step 1 | - | 245.5 g | 1.0 mol |

| Anhydrous Hydrogen Fluoride (AHF) | >99.9% | Gas Supplier | 80 g | 4.0 mol |

Methodology:

-

Reactor Preparation: Use a 1 L pressure reactor made of a corrosion-resistant alloy (e.g., Hastelloy C-276). The reactor must be equipped with a mechanical stirrer, pressure gauge, thermocouple, gas inlet, and a pressure-relief valve. Ensure the reactor is scrupulously cleaned and dried before use.

-

Charging: Charge the reactor with the crude 3,4-difluoro-5-methylbenzotrichloride from the previous step.

-

Sealing and Cooling: Seal the reactor and cool it to -20 °C using an appropriate cooling system.

-

HF Addition: Carefully condense the anhydrous hydrogen fluoride into the cooled reactor. This must be done in a closed system with extreme caution.

-

Reaction: Slowly heat the reactor to 85-95 °C.[7] The internal pressure will rise due to the vapor pressure of HF and the generation of HCl gas. Monitor the pressure closely; it will typically reach 20-40 atm.[7] Maintain the reaction at this temperature for 6-10 hours.

-

Monitoring: The reaction progress can be monitored by sampling the headspace (if the reactor is equipped for it) or by running test reactions to establish a reliable reaction time for a given set of conditions.

-

Venting and Neutralization: After the reaction is complete, cool the reactor to 10 °C. Slowly and carefully vent the excess pressure through a caustic scrubber system to neutralize HF and HCl.

-

Quenching: The crude product is carefully transferred to a separate vessel containing ice-water and a base (e.g., potassium carbonate) to neutralize any remaining acid.[11] This step is highly exothermic and must be done slowly with vigorous stirring and cooling.

-

Phase Separation: Separate the organic layer from the aqueous layer. Wash the organic layer with water and then a brine solution.[12]

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and filter.[12]

Protocol 3: Purification by Fractional Distillation

The final product is purified by fractional distillation under vacuum.

-

Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings).

-

Distillation: Heat the crude product gently under reduced pressure. Collect fractions based on boiling point. The desired 3,4-difluoro-5-methylbenzotrifluoride is a colorless liquid.

-

Analysis: Analyze the collected fractions by GC and ¹H/¹⁹F NMR to confirm purity. Combine fractions with >99.5% purity.

Table 3: Purity and Yield Data (Typical)

| Scale | Starting Material (mol) | Final Product (g) | Yield (%) | Purity (GC) |

| Lab | 0.1 | 16.5 | 82% | >99.5% |

| Pilot | 1.0 | 162 | 80% | >99.5% |

Scale-Up Considerations and Process Optimization

Transitioning from the lab bench to a pilot or production scale introduces new variables that must be carefully managed.

Caption: Logical relationship of key pillars for successful process scale-up.

-

Heat Management: Both the chlorination and fluorination reactions are highly exothermic.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust reactor cooling system is paramount to prevent thermal runaway.

-

Mass Transfer: In gas-liquid reactions, ensuring efficient mixing of the gas (Cl₂ or HF vapor) and the liquid phase is crucial for achieving reasonable reaction rates.[5] Baffling within the reactor and optimized agitator design are critical.

-

Materials of Construction: Standard glass or stainless steel reactors are not suitable for reactions involving wet HCl and especially HF. Corrosion-resistant alloys like Inconel or Hastelloy are required for the fluorination step to ensure the integrity and safety of the system.[5]

-

Safety: Handling anhydrous HF is one of the most significant risks. A dedicated handling protocol is mandatory.[6] This includes specialized PPE (neoprene gloves, face shield, acid-resistant apron), readily available calcium gluconate gel as a first aid antidote for skin exposure, and extensive personnel training.[6][13] All vent lines must be routed through robust caustic scrubbers.

Conclusion

The synthesis of 3,4-difluoro-5-methylbenzotrifluoride on a scale suitable for drug development and specialty chemical manufacturing is a challenging but achievable process. Success hinges on a deep understanding of the reaction mechanisms, careful control over reaction parameters, and an unwavering commitment to safety. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to develop a safe, efficient, and scalable manufacturing process for this valuable fluorinated intermediate.

References

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. Available at: [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]

- US1946195A - Purification of organic fluorine compounds - Google Patents.

-

¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. Available at: [Link]

- CN102924226A - Industrial method for continuous fluorination synthesis of benzotrifluoride product - Google Patents.

-

Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]

-

Purification of Fluorine by Distillation - SciSpace. Available at: [Link]

-

Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Available at: [Link]

-

“Process For The Preparation Of Fluorinated Aromatic Compounds” - Quick Company. Available at: [Link]

-

Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC. Available at: [Link]

-

Trifluorotoluene - Wikipedia. Available at: [Link]

-

¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. Available at: [Link]

- CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents.

- US3950445A - Process for the production of benzotrifluoride - Google Patents.

-

A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC. Available at: [Link]

-

Repurposing of F-gases: challenges and opportunities in fluorine chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01072G. Available at: [Link]

-

Fluorine - Princeton University. Available at: [Link]

-

Benzotrifluoride Market | Global Market Analysis Report - 2035. Available at: [Link]

-

Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones - Organic Syntheses. Available at: [Link]

-

“SUPERACIDS” SAFETY GUIDELINES | Concordia University. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmtech.com [pharmtech.com]

- 3. futuremarketinsights.com [futuremarketinsights.com]

- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 5. sravathi.com [sravathi.com]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]

- 8. CN102924226A - Industrial method for continuous fluorination synthesis of benzotrifluoride product - Google Patents [patents.google.com]

- 9. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]

- 12. orgsyn.org [orgsyn.org]

- 13. concordia.ca [concordia.ca]

Stability issues of 3,4-Difluoro-5-methylbenzotrifluoride under reaction conditions

Technical Support Center: 3,4-Difluoro-5-methylbenzotrifluoride

Topic: Stability & Reaction Optimization Guide

CAS: 130239-44-6 | Molecular Formula:

Welcome to the Advanced Application Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are utilizing 3,4-Difluoro-5-methylbenzotrifluoride (DFMBT) as a scaffold in the synthesis of kinase inhibitors or agrochemical actives.

While this intermediate is structurally robust under ambient storage, it exhibits bimodal reactivity under reaction conditions. The interplay between the electron-withdrawing trifluoromethyl group (

This guide moves beyond basic MSDS data to address the mechanistic stability of the molecule during chemical transformations.

Part 1: The Stability Matrix (Mechanism & Causality)

To troubleshoot effectively, you must understand the electronic landscape of the molecule. The

| Feature | Electronic Effect | Stability Consequence |

| C4-Fluorine (Para) | Highly Activated | The |

| C3-Fluorine (Meta) | Deactivated | Located meta to the |

| C5-Methyl | Benzylic Activation | The methyl group is susceptible to radical abstraction and oxidation. Risk: Formation of aldehyde/acid impurities in the presence of air/oxidants. |

| Hydrolytic Stability | Generally stable, but susceptible to hydrolysis (to |

Part 2: Troubleshooting Guides & FAQs

Scenario A: Loss of Regioselectivity during Reactions

User Question: "I am trying to substitute the fluorine at position 4 with a primary amine, but I am seeing ~15% of the byproduct where the C3 fluorine reacts, or bis-substitution occurs. How do I fix this?"

Dr. Thorne’s Diagnosis: This is a classic kinetic vs. thermodynamic control issue. The C4-F is your kinetic product (fastest to form due to para-activation). However, if you run the reaction too hot or with excess nucleophile, you overcome the activation energy barrier for the C3-F, leading to mixtures.

Corrective Protocol:

-

Temperature Control: Lower your reaction temperature by 10–20°C. The activation energy gap between C4 and C3 substitution is significant; lower temperatures favor the C4 pathway exclusively.

-

Solvent Switch: If using DMF or DMSO (dipolar aprotic), switch to THF or Acetonitrile . Dipolar aprotic solvents aggressively solvate the cation of your base, leaving the "naked" nucleophile too reactive, which erodes selectivity.

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine. Excess amine promotes bis-substitution.

Scenario B: Unexpected "Disappearance" of Starting Material

User Question: "My HPLC shows the starting material degrading during a standard base-mediated coupling, but I don't see the expected product. I see a new peak at a very early retention time."

Dr. Thorne’s Diagnosis:

You are likely seeing Hydrolytic Defluorination or

-

Hydroxide Attack: If you are using strong hydroxide bases (NaOH, KOH) in aqueous media, the

ion can act as a nucleophile, displacing the activated C4-Fluorine to form a phenol (early retention time due to high polarity). -

Degradation: While rarer, prolonged heating with strong alkali can hydrolyze the

Corrective Protocol:

-

Change Base: Switch to non-nucleophilic bases like Cesium Carbonate (

) or organic bases like DIPEA . Avoid Hydroxide ( -

Dry Conditions: Ensure solvents are anhydrous. Water acts as a competitive nucleophile.

Scenario C: Impurity Formation during Storage or Workup

User Question: "The material was 98% pure last month. Now I see a 2% impurity growing. The bottle was stored in the cold room."

Dr. Thorne’s Diagnosis: This is likely Benzylic Oxidation . The C5-methyl group is electron-rich. Even trace peroxides in solvents or air exposure can initiate a slow radical oxidation to the benzyl alcohol or benzaldehyde derivative.

Corrective Protocol:

-

Inert Atmosphere: Always backfill storage containers with Argon or Nitrogen.

-

Peroxide Check: If the material was dissolved in ether or THF, check the solvent for peroxides. These act as initiators for benzylic oxidation.

Part 3: Visualizing the Reactivity Pathways

The following diagram maps the decision logic for handling this molecule, distinguishing between the Kinetic Path (Desired) and Thermodynamic/Side Reaction Paths (Undesired).

Caption: Figure 1.[1] Reactivity landscape of DFMBT. Green path indicates the optimized window for selective

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective C4-Amination (Self-Validating)

Objective: Selective displacement of C4-F with a primary amine without touching C3-F.

-

Setup: Charge a dry flask with DFMBT (1.0 eq) and anhydrous Acetonitrile (0.2 M concentration).

-

Why Acetonitrile? It provides solubility but is less "aggressive" than DMF, aiding regioselectivity [1].

-

-

Base Addition: Add Potassium Carbonate (

) (1.5 eq).-

Validation: Ensure the base is anhydrous; water promotes hydrolysis impurities.

-

-

Nucleophile Addition: Cool the mixture to 0°C . Add the amine (1.05 eq) dropwise.

-

Control Point: Do not add all at once. The exotherm can trigger C3 reaction.

-

-

Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by HPLC/TLC.

-

Endpoint: Reaction is typically complete in 4–6 hours. If >5% SM remains, heat gently to 40°C, but do not exceed 50°C .

-

-

Workup: Filter inorganic salts, concentrate, and partition between EtOAc/Water.

Protocol 2: Stability QC Check (HPLC)

Objective: Detect early onset of benzylic oxidation or hydrolysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid | B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Interpretation:

-

RT X (Main Peak): DFMBT.

-

RT < X (Earlier): Check for Hydrolysis products (Phenols/Acids are more polar).

-

RT ~ X (Shoulder): Check for Benzylic Aldehyde (Oxidation).

-

References

-

Organic Chemistry Portal. (2017). Transition-Metal- and Halogen-Free Oxidation of Benzylic sp3 C-H Bonds. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health (NIH). (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved February 14, 2026, from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 14, 2026, from [Link]

-

American Chemical Society. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Retrieved February 14, 2026, from [Link]

Sources

A Researcher's Guide to Differentiating Fluorinated Benzotrifluoride Isomers: A Spectroscopic Comparison

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. 3,4-Difluoro-5-methylbenzotrifluoride, a substituted aromatic compound, and its isomers are key building blocks in the synthesis of complex molecules. The ability to unambiguously distinguish between these isomers is a critical quality control and research objective.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of 3,4-Difluoro-5-methylbenzotrifluoride and two of its positional isomers: 2,3-Difluoro-4-methylbenzotrifluoride and 3,5-Difluoro-2-methylbenzotrifluoride. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the unique spectral fingerprints of each molecule.

The Isomers in Focus

The arrangement of the fluoro, methyl, and trifluoromethyl groups on the benzene ring dictates the electronic environment of each atom, giving rise to distinct spectroscopic signatures.

Figure 1. Molecular structures of the benzotrifluoride isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Analysis

The chemical shifts and coupling patterns of the aromatic protons and the methyl group provide a clear distinction between the isomers. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluorine (-F) groups deshields nearby protons, shifting their signals downfield.

-

3,4-Difluoro-5-methylbenzotrifluoride: This isomer will exhibit two distinct aromatic proton signals. The proton at C2 will be coupled to the fluorine at C3 and C4, and the proton at C6 will be coupled to the fluorine at C4 and the methyl group protons. The methyl protons will appear as a singlet, potentially showing a small long-range coupling to the adjacent fluorine.

-

2,3-Difluoro-4-methylbenzotrifluoride: This isomer will show two aromatic protons. The proton at C5 will be coupled to the fluorine at C3 and the methyl group, while the proton at C6 will be coupled to the fluorine at C2. The methyl group signal will likely be a triplet due to coupling with the two adjacent fluorine atoms.

-